Epptb
Overview
Description
Synthesis Analysis
The synthesis of polypeptides and cyclic depsipeptides involves intricate methodologies that include both biological and chemical approaches. Biological synthesis leverages cellular protein synthesis machinery for assembling polymeric molecules and incorporating artificial amino acids into polypeptides. Chemically, advances in peptide coupling reactions and polymerization of α-amino acid-N-carboxyanhydride (NCA) monomers have been notable. These processes enable the preparation of well-defined homopolypeptides and potentially facilitate the creation of peptide block copolymer materials (Deming, 1997); (Paquette & Boddy, 2023).
Molecular Structure Analysis
Molecular structure analysis in related contexts, such as the study of receptor tyrosine kinase EphB4, provides insights into the complex interplay between molecular architecture and biological function. Understanding the structure-function relationship of such molecules has implications for their role in carcinogenesis and therapeutic applications, highlighting the importance of structural analysis in developing targeted treatments (Chen, Zhang, & Zhang, 2017).
Chemical Reactions and Properties
Chemical reactions and properties, particularly those involving polypeptides and depsipeptides, are crucial for their application in creating advanced materials with specific functions. These compounds' reactivity, stability, and interaction with other molecules determine their suitability for various applications, from biomedical to materials science (Deming, 1997); (Paquette & Boddy, 2023).
Physical Properties Analysis
The physical properties of polypeptides and similar compounds, such as solubility, phase behavior, and thermal stability, are influenced by their molecular structure. These properties are critical for their functionality in different environments, affecting everything from their biological activity to their mechanical properties in material applications. The self-assembly into ordered films, composites, and liquid crystals is a notable feature, driven by the stable, chiral structural elements inherent in polypeptides (Deming, 1997).
Chemical Properties Analysis
Analyzing the chemical properties of compounds like Epptb involves understanding their reactivity, stability under various conditions, and interaction with biological systems. For instance, the role of cyclic depsipeptides and their synthetic strategies indicate the importance of their ester and amide bonds within their macrocycle, affecting their biological activity and potential as therapeutic agents (Paquette & Boddy, 2023).
Scientific Research Applications
Neuroscience Research : EPPTB, as a selective TAAR1 antagonist, plays a significant role in neuroscience research. It has been observed to increase the firing frequency of dopaminergic neurons and block TAAR1-mediated activation of an inwardly rectifying K+ current in the ventral tegmental area. This has implications for understanding regulatory mechanisms in dopaminergic neurons of the mesolimbic system (Bradaia et al., 2009).
Cancer Treatment : Electrochemotherapy (ECT) is a significant application in the treatment of cancer. This local and nonthermal treatment combines a medical device with pharmaceutical agents for local tumor control in solid cancers, offering a unique approach to cancer therapy (Esmaeili & Friebe, 2019).
Vaccine Delivery : Electroporation (EP) has been shown to enhance the transfer of DNA vaccines and therapeutic plasmids to various tissues such as skin, muscle, and tumors. This method often results in serological and clinical benefits, highlighting its potential in vaccine delivery and therapeutic interventions (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).
Visual Analytics in Plant Biology : The tool ePlant offers a way to explore multiple levels of data in Arabidopsis thaliana through a zoomable user interface. This tool integrates search, analysis, and visualization features, aiding in hypothesis generation in plant biology (Waese et al., 2017).
Magnetic Resonance Imaging : Gradient-based electrical properties tomography (gEPT) has been developed to improve boundary reconstruction and robustness against measurement noise in imaging biological tissues in vivo, enhancing the capabilities of MRI technology (Liu et al., 2015).
Material Science : In material science, Electropulsing treatment (EPT) enhances the deformability of grains in alloys like Ti–6Al–4V during processes like cold drawing. This results in better deformation compatibility among grains, which is crucial in materials engineering and manufacturing (Zhou et al., 2014).
Obesity Treatment : Enteropeptidase (EP) inhibitors have been identified as potential treatments for obesity. These inhibitors significantly diminish the rate of increase in body weight, validating enteropeptidase as a novel target for obesity treatment (Braud, Ciufolini, & Harosh, 2012).
Protein Engineering : Expressed protein ligation (EPL) technology allows for the modification of protein covalent structures. This technology provides research tools to explore the inner workings of protein molecules, contributing significantly to molecular biology and biochemistry (Muir, 2003).
Migraine Treatment : Eptinezumab, a humanized monoclonal antibody, was approved in 2020 for the preventive treatment of migraine in adults. This represents a significant advancement in migraine therapy (Dhillon, 2020).
Medical Diagnostics : The application of electrophoton capture (EPC) based on the gas discharge visualization (GDV) technique in medicine offers a wide range of applications, including the assessment of treatment procedure effectiveness and evaluating emotional and physical conditions (Korotkov, Matravers, Orlov, & Williams, 2010).
Safety And Hazards
Future Directions
While EPPTB has high affinity for the mouse TAAR1, it has much lower affinity for rat and human TAAR1, which limits its use in research . Improving the stability of the pyrrolidinyl group might enhance the binding affinity of EPPTB to hTAAR1 . These results could assist in the further development of a selective antagonist of the hTAAR1 receptor .
properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVWQCQUXXLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030324 | |
Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epptb | |
CAS RN |
1110781-88-8 | |
Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.